diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate
Overview
Description
Diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19310~2,7~0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
The synthesis of diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of specific precursors under controlled conditions to form the desired tetracyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are still under investigation and may involve complex biochemical pathways.
Comparison with Similar Compounds
Diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate can be compared with other similar compounds, such as dimethyl 2-[23-oxo-22,24-diphenyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15(20),16,18-hexaen-25-yl]but-2-enedioate These compounds share similar structural features but may differ in their chemical properties and applications The uniqueness of diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19310~2,7~
Properties
IUPAC Name |
ethyl 2-[24-(2-ethoxy-2-oxoethyl)-23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15,17,19-hexaen-22-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO8/c1-3-35-25(31)17-21-27-19-9-5-7-11-23(19)37-15-13-34-14-16-38-24-12-8-6-10-20(24)28(30-27)22(29(21)33)18-26(32)36-4-2/h5-12,21-22,27-28,30H,3-4,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUVYQJPDSLKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C2C3=CC=CC=C3OCCOCCOC4=CC=CC=C4C(N2)C(C1=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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